molecular formula C10H8ClNO2 B13238094 3-(4-Chlorophenyl)-5-methylisoxazol-4-OL

3-(4-Chlorophenyl)-5-methylisoxazol-4-OL

Cat. No.: B13238094
M. Wt: 209.63 g/mol
InChI Key: MHXZLIZRGOMBPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of the Isoxazole (B147169) Core in Advanced Organic Synthesis and Medicinal Chemistry

The isoxazole nucleus is a fundamental component in the development of new synthetic methodologies and therapeutic agents. slideshare.netmdpi.com Its importance stems from several key characteristics:

Synthetic Versatility: The isoxazole ring can be synthesized through various reliable methods, most notably the 1,3-dipolar cycloaddition of nitrile oxides with alkynes. bldpharm.com Furthermore, the weak N-O bond within the ring is susceptible to cleavage under specific conditions, allowing the isoxazole to serve as a stable intermediate that can be transformed into other valuable functional groups like β-hydroxy ketones and α,β-unsaturated oximes. bldpharm.com

Medicinal Importance: The isoxazole scaffold is present in numerous FDA-approved drugs, demonstrating its utility as a pharmacophore. bldpharm.com Its derivatives have shown a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects. slideshare.netmdpi.com The isoxazole ring's ability to engage in various non-covalent interactions, such as hydrogen bonding and pi-pi stacking, allows for effective binding to biological targets. google.com

Agrochemical Applications: Beyond medicine, isoxazole derivatives are also significant in agriculture, with applications as herbicides, fungicides, and insecticides. nih.gov

The integration of the isoxazole ring into a molecule can enhance its physicochemical properties, leading to improved efficacy, better pharmacokinetic profiles, and reduced toxicity. google.comresearchgate.net

Overview of Recent Advances in Isoxazole Derivative Research

Modern research continues to expand the synthetic toolkit for creating isoxazole derivatives and uncover new applications. Recent progress has focused on several key areas:

Novel Synthetic Strategies: Chemists are developing more efficient and environmentally friendly methods for isoxazole synthesis. bldpharm.com This includes the use of transition metal-catalyzed cycloadditions, green chemistry approaches, and techniques for regioselective functionalization, which allow for the precise creation of complex and bioactive molecules. slideshare.nettandfonline.com

Discovery of New Biological Activities: The exploration of isoxazole derivatives has yielded compounds with a wide range of therapeutic potential. Research has identified isoxazoles with promising activity against cancer cell lines, drug-resistant bacteria, and various viruses. mdpi.comresearchgate.net For instance, certain phenyl-isoxazole-carboxamide analogues have been tested for their anticancer profiles against cell lines like HeLa and MCF-7. mdpi.com

Multi-Targeted Therapies: An emerging trend is the design of isoxazole-based compounds that can interact with multiple biological targets simultaneously, which could lead to more effective treatments for complex diseases. slideshare.nettandfonline.com

These advancements highlight the sustained importance of the isoxazole framework in addressing unmet needs in medicine and other scientific fields. slideshare.net

Contextualization of 3-(4-Chlorophenyl)-5-methylisoxazol-4-OL within Current Isoxazole Scholarship

The specific compound, this compound, is a distinct chemical entity identified by the CAS Number 1936356-98-7. nih.gov While it is commercially available for research purposes, a comprehensive review of current scientific literature reveals a scarcity of studies focused specifically on its synthesis or biological activity.

However, its chemical structure places it firmly within a well-studied class of isoxazole derivatives. The scholarship surrounding its closest structural analogs provides a clear context for its potential significance and avenues for future research. The core structure, 3-(4-chlorophenyl)-5-methylisoxazole, serves as a scaffold for various derivatives where the 4-position is functionalized. For example, research has been conducted on related compounds such as:

(3-(4-Chlorophenyl)-5-methylisoxazol-4-yl)methanol

3-(4-Chlorophenyl)-5-methylisoxazole-4-carbaldehyde

3-(4-chlorophenyl)-5-methyl-4-isoxazolecarboxylic acid nih.gov

The existence of these related compounds, particularly the carbaldehyde and carboxylic acid, suggests that the 4-position of the isoxazole ring is a key site for synthetic modification. It is plausible that this compound could serve as a synthetic intermediate or be a target molecule in its own right in the development of new bioactive agents. For instance, isoxazole derivatives containing a hydroxyl group are explored for various therapeutic applications. The 4-hydroxyisoxazole core, in general, is recognized for its potential utility in pharmaceutical and cosmetic compositions. google.com

The 3-(4-chlorophenyl) substitution is a common feature in many biologically active isoxazoles, where the chlorine atom can influence the molecule's electronic properties and binding interactions. Therefore, while direct research on this compound is limited, its structural components are well-represented in the broader field of isoxazole chemistry, marking it as a compound of interest for future investigation.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H8ClNO2

Molecular Weight

209.63 g/mol

IUPAC Name

3-(4-chlorophenyl)-5-methyl-1,2-oxazol-4-ol

InChI

InChI=1S/C10H8ClNO2/c1-6-10(13)9(12-14-6)7-2-4-8(11)5-3-7/h2-5,13H,1H3

InChI Key

MHXZLIZRGOMBPD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C2=CC=C(C=C2)Cl)O

Origin of Product

United States

Synthetic Strategies and Methodologies for 3 4 Chlorophenyl 5 Methylisoxazol 4 Ol and Analogues

Classical and Contemporary Approaches to Isoxazole (B147169) Ring Construction

The construction of the isoxazole scaffold can be achieved through several established and evolving synthetic routes. These methods often involve the formation of the core heterocyclic ring from acyclic precursors through cyclization or cycloaddition reactions.

Cyclization of Appropriate Precursors

One of the most common and direct methods for synthesizing isoxazoles is the cyclization of 1,3-dicarbonyl compounds or their equivalents with hydroxylamine (B1172632). nih.gov For the synthesis of 3-(4-Chlorophenyl)-5-methylisoxazol-4-OL, a plausible precursor would be a β-ketoester, specifically an ester of 2-(4-chlorobenzoyl)-3-oxobutanoic acid. The reaction of this β-ketoester with hydroxylamine can lead to the formation of the desired 4-hydroxyisoxazole. The reaction proceeds through the initial formation of an oxime, followed by an intramolecular cyclization and dehydration to yield the isoxazole ring. The regioselectivity of the cyclization can be influenced by the reaction conditions, such as pH and temperature. preprints.org

Another approach involves the cyclization of chalcone (B49325) compounds with hydroxylamine hydrochloride in an alkaline medium. organic-chemistry.org While this method is effective for certain substitution patterns, it may require subsequent modification to introduce the hydroxyl group at the 4-position.

A versatile method for synthesizing 3,4,5-trisubstituted isoxazoles involves the reaction of β-enamino diketones with hydroxylamine. nih.gov By carefully controlling the reaction conditions, such as the solvent and the use of additives like pyridine (B92270) or Lewis acids, specific regioisomers can be selectively obtained. nih.gov

Precursor TypeReagentKey Features
β-KetoesterHydroxylamineDirect route to 4-hydroxyisoxazoles. Regioselectivity can be controlled. preprints.org
1,3-DiketoneHydroxylamineA widely used method for isoxazole synthesis. organic-chemistry.orgnih.gov
β-Enamino diketoneHydroxylamineAllows for regioselective synthesis of polysubstituted isoxazoles. nih.gov

1,3-Dipolar Cycloaddition Reactions

The 1,3-dipolar cycloaddition is a powerful and highly versatile method for the construction of five-membered heterocyclic rings, including isoxazoles. researchgate.netmdpi.com This reaction typically involves the [3+2] cycloaddition of a nitrile oxide with a dipolarophile, such as an alkyne or an alkene. nih.govnih.gov

For the synthesis of this compound, a suitable strategy would involve the reaction of a 4-chlorophenyl-substituted nitrile oxide with an alkyne bearing a methyl group and a hydroxyl equivalent. The nitrile oxide can be generated in situ from the corresponding hydroximoyl chloride by dehydrohalogenation with a base, or from an aldoxime via oxidation. nih.gov

The choice of the alkyne dipolarophile is crucial for introducing the desired substituents at the 4- and 5-positions of the isoxazole ring. For instance, reaction with an appropriately substituted propargyl alcohol derivative could lead to the target molecule. The regioselectivity of the cycloaddition is a key consideration in this approach.

Nitrones can also serve as 1,3-dipoles in cycloaddition reactions with alkynes to form isoxazolines, which can be subsequently oxidized to isoxazoles. This method offers an alternative pathway to the isoxazole core.

1,3-DipoleDipolarophileProductKey Features
Nitrile OxideAlkyneIsoxazoleHighly versatile, allows for diverse substitution patterns. nih.govnih.gov
Nitrile OxideAlkeneIsoxazoline (B3343090)Intermediate that can be oxidized to an isoxazole. nih.gov
NitroneAlkyneIsoxazolineProvides an alternative route to the isoxazole core.

Lewis Acid-Promoted Syntheses

Lewis acids can play a significant role in promoting the synthesis of isoxazoles by activating the substrates and facilitating the cyclization or cycloaddition steps. isca.me For instance, the reaction of β-enamino diketones with hydroxylamine can be influenced by the presence of a Lewis acid like BF₃, which can act as a carbonyl activator and control the regiochemistry of the reaction. nih.gov

In the context of 1,3-dipolar cycloadditions, Lewis acids can enhance the reactivity of the dipolarophile and influence the stereoselectivity of the reaction. While many traditional methods for isoxazole synthesis have relied on transition-metal catalysts, recent developments have explored the use of more cost-effective and environmentally friendly Lewis acids, such as aluminum trichloride (B1173362). isca.me One reported method describes the synthesis of isoxazole derivatives from 2-methylquinoline (B7769805) derivatives, a nitrogen-oxygen source, and an alkyne, using aluminum trichloride as the additive. isca.me This approach circumvents the need for more toxic transition metals. isca.me

Sustainable and Green Synthetic Methodologies

In recent years, there has been a growing emphasis on the development of sustainable and environmentally friendly synthetic methods. This has led to the exploration of alternative reaction media and energy sources for the synthesis of isoxazoles.

Reactions in Aqueous Media

Performing organic reactions in water as a solvent offers significant environmental benefits, as it is non-toxic, non-flammable, and readily available. Several methods for the synthesis of isoxazoles in aqueous media have been reported. researchgate.netresearchgate.net

A notable example is the synthesis of 3,4,5-trisubstituted isoxazoles via a [3+2] cycloaddition of nitrile oxides with 1,3-diketones, β-ketoesters, or β-ketoamides in water under mild basic conditions at room temperature. researchgate.netresearchgate.net This method provides a fast and environmentally friendly route to highly substituted isoxazoles. researchgate.netresearchgate.net

Furthermore, the one-pot synthesis of 3-methyl-4-arylmethylene-isoxazol-5(4H)-ones has been achieved through the condensation of ethyl acetoacetate, hydroxylamine hydrochloride, and aromatic aldehydes in water, using catalysts like sodium silicate (B1173343) or tartaric acid. researchgate.netnih.gov These methods often feature simple work-up procedures and good to excellent yields.

Ultrasound-Assisted Protocols (Sonication)

Ultrasound irradiation has emerged as a valuable tool in organic synthesis, often leading to shorter reaction times, higher yields, and milder reaction conditions compared to conventional heating methods. researchgate.net The chemical effects of ultrasound arise from acoustic cavitation, which generates localized hot spots with high temperatures and pressures, thereby accelerating the reaction rates.

Several ultrasound-assisted syntheses of isoxazole derivatives have been developed. For instance, the one-pot, three-component synthesis of isoxazolines bearing sulfonamides has been successfully carried out under ultrasonic irradiation in an aqueous medium. This method utilizes trichloroisocyanuric acid (TCCA) as a safe and ecological oxidant for the in-situ generation of nitrile oxides from aldehydes.

The synthesis of 3-(4-chlorophenyl)-4,5-dihydroisoxazol-5-yl)methyl benzenesulfonate (B1194179) has been achieved via a one-pot sequential strategy under sonication in water, highlighting the potential of ultrasound in promoting these transformations in an environmentally friendly manner. Research has also demonstrated the ultrasound-assisted synthesis of 3-(4-chlorophenyl)- isca.meresearchgate.net oxadiazol-3-ium-5-olate and its 4-formyl analog, which showed improved yields and reduced reaction times compared to traditional methods.

Green Chemistry ApproachKey AdvantagesExample Application
Aqueous MediaEnvironmentally benign, readily available, non-toxic.Synthesis of 3,4,5-trisubstituted isoxazoles via [3+2] cycloaddition. researchgate.netresearchgate.net
Ultrasound-Assisted SynthesisShorter reaction times, higher yields, milder conditions.One-pot synthesis of isoxazolines and their derivatives.

Optimization of Reaction Conditions for Enhanced Efficiency

The efficiency of isoxazole synthesis is highly dependent on the optimization of reaction conditions, including the choice of solvent, catalyst, temperature, and reaction time. For the synthesis of 3-methyl-4-(hetero)aryl methylene (B1212753) isoxazole-5(4H)-ones, a class of compounds structurally related to the target molecule, greener protocols have been developed. One such method involves a multicomponent reaction of an aromatic aldehyde, ethyl acetoacetate, and hydroxylamine hydrochloride. nih.gov Optimization studies for this type of transformation have shown that a eutectic mixture of agro-waste-derived WEOFPA and glycerol (B35011) can serve as an efficient reaction medium, yielding a high percentage of the desired product. nih.gov

Further investigations into the synthesis of dihydrobenzofuran neolignans, which involves oxidative coupling, have highlighted the impact of the oxidant and solvent on reaction outcomes. Silver(I) oxide has been identified as a highly efficient oxidizing agent. scielo.br Acetonitrile, a greener alternative to more commonly used solvents like dichloromethane (B109758) and benzene, has been shown to provide a good balance between conversion and selectivity. scielo.br Additionally, reaction times can often be significantly reduced without compromising the yield. For instance, in certain silver(I)-promoted oxidative couplings, the reaction time was decreased from 20 hours to 4 hours. scielo.br

Table 1: Optimization of Reaction Conditions for Isoxazole Synthesis Analogues

Catalyst/ReagentSolventTemperature (°C)Time (h)Yield (%)Reference
WEOFPA/glycerolEutectic Mixture60-High nih.gov
Silver(I) oxideAcetonitrileReflux4- scielo.br
K2CO3Methanol-Water--up to 92 organic-chemistry.org
Nano-titaniaSolvent-free--Excellent ias.ac.in

Functionalization and Derivatization Techniques for Isoxazole Scaffold Modification

Modification of the isoxazole scaffold is crucial for developing new analogues with enhanced biological activities. Various techniques have been employed to introduce functional groups at different positions of the isoxazole ring.

Regioselectivity is a key aspect in the synthesis of substituted isoxazoles, as the electronic properties of the reactants can lead to different isomers. researchgate.net The 1,3-dipolar cycloaddition reaction is a primary method for constructing the isoxazole ring, and its regioselectivity is influenced by the nature of the alkyne and the nitrile oxide. researchgate.net For the synthesis of 3,5-disubstituted isoxazoles, complementary regioselective routes starting from ynones have been developed. One pathway involves the conversion of ynones to O-methyl oximes followed by a palladium-catalyzed intramolecular cyclization. An alternative route proceeds through the formation of a 5-hydroxy-4,5-dihydroisoxazole intermediate via cyclocondensation with hydroxylamine, which is then dehydrated. researchgate.net These methods allow for the preparation of a pair of regioisomeric 3,5-disubstituted isoxazoles from a single ynone precursor. researchgate.net

The synthesis of 3-substituted and 3,5-disubstituted isoxazoles has also been achieved with high regioselectivity through the reaction of N-hydroxyl-4-toluenesulfonamide with α,β-unsaturated carbonyl compounds under mild conditions. organic-chemistry.org This approach is advantageous due to the use of readily available starting materials. organic-chemistry.org Furthermore, studies on the reactions of halogenoximes with phosphorus-containing dipolarophiles have demonstrated that the choice of a leaving group on the vinylphosphonate (B8674324) can control the regioselectivity, yielding either 3,5- or 3,4-disubstituted isoxazoles. rsc.org

Condensation and cycloaddition reactions are fundamental to the construction of the isoxazole ring. The [3+2] cycloaddition between a nitrile oxide and an alkyne or alkene is a widely used method. sphinxsai.com This reaction can be catalyzed by various agents to improve efficiency and regioselectivity. For instance, a one-pot, three-step procedure using a copper(I)-catalyzed cycloaddition between in situ generated nitrile oxides and terminal acetylenes provides a mild and convenient route to 3,5-disubstituted isoxazoles. organic-chemistry.org

The synthesis of 3,4,5-trisubstituted isoxazoles can be achieved in an aqueous medium via a [3+2] cycloaddition of nitrile oxides with 1,3-diketones, β-ketoesters, or β-ketoamides under mild basic conditions. nih.gov This method offers an environmentally friendly approach to complex isoxazole structures. nih.gov Microwave-assisted synthesis has also been employed to accelerate these reactions, as seen in the preparation of 3,4-disubstituted isoxazole-5(4H)-ones from substituted aldehydes, hydroxylamine hydrochloride, and ethyl acetoacetate. rsc.org

Chloramine-T has been utilized as a catalyst in the condensation of α-nitroketones with dipolarophiles to synthesize 3-benzoylisoxazolines, demonstrating the versatility of catalytic systems in these cycloaddition reactions. nih.gov

Direct C-H bond functionalization has emerged as a powerful tool in organic synthesis, offering an efficient way to elaborate complex molecules without the need for pre-functionalized substrates. yale.edu This strategy is highly valuable for the modification of heterocyclic scaffolds like isoxazole. While direct C-H functionalization of the isoxazole ring itself can be challenging, this approach is often applied to substituents attached to the ring. For instance, aryl C-H bond functionalization can be achieved using various transition metal catalysts. rsc.org

In the context of isoxazole analogues, C-H activation can be used to introduce new carbon-carbon or carbon-heteroatom bonds. For example, rhodium(I) and iridium(I) complexes have been shown to mediate allylic C-H bond activation and subsequent functionalization. nih.gov Such methodologies could potentially be applied to introduce functional groups to the methyl substituent at the C5 position of the target molecule's scaffold.

The biological activity of isoxazole derivatives is significantly influenced by the nature and position of substituents on the ring. The incorporation of halogenated phenyl groups, such as the 4-chlorophenyl group in the target molecule, is a common strategy in drug design.

The synthesis of isoxazoles bearing such substituents is often achieved by selecting appropriately substituted starting materials for cycloaddition or condensation reactions. For example, 3-aryl-5-methyl-isoxazole-4-carboxylates have been synthesized, and their subsequent reactions, such as bromination, have been studied. sphinxsai.com A variety of substituted phenyl isoxazole analogues have been prepared using microwave-assisted synthesis. rsc.org

The synthesis of 3-alkyl-5-aryl isoxazoles can be accomplished through an environmentally benign procedure under ultrasound radiation without a catalyst. nih.gov Furthermore, a one-pot protocol for constructing fluoroalkylated isoxazoles from commercially available amines and alkynes has been reported, highlighting the broad scope of functional groups that can be tolerated. organic-chemistry.org The synthesis of isoxazole-linked glyco-conjugates has been achieved through microwave-assisted regioselective synthesis, demonstrating the incorporation of complex sugar moieties. rsc.org

Table 2: Examples of Incorporated Substituents in Isoxazole Analogues

Substituent TypeSynthetic MethodReference
Halogenated PhenylMicrowave-assisted synthesis rsc.org
MethylUltrasound radiation nih.gov
FluoroalkylOne-pot protocol from amines and alkynes organic-chemistry.org
Glyco-conjugatesMicrowave-assisted regioselective synthesis rsc.org
ArylReaction of N-hydroxyl-4-toluenesulfonamide with α,β-unsaturated carbonyls organic-chemistry.org

Chemical Reactivity and Transformation Pathways of 3 4 Chlorophenyl 5 Methylisoxazol 4 Ol

Diverse Reaction Classes for Isoxazole (B147169) Derivatives

The isoxazole nucleus can undergo a wide array of chemical transformations, making it a valuable synthon for accessing other complex molecules. benthamdirect.combohrium.com These reactions range from substitutions on the ring to complete rearrangement of the heterocyclic core. Key reaction classes include oxidation, ring-opening transformations, halogenation, arylation, photochemical reactions, and various rearrangement and domino transformations. benthamdirect.combohrium.com

Oxidation Reactions

The isoxazole ring is generally stable under many oxidative conditions. However, oxidative processes are integral to some synthetic routes leading to isoxazole derivatives. For instance, the intramolecular oxidative cycloaddition of alkyne- or alkene-tethered aldoximes can be achieved using hypervalent iodine(III) species to efficiently yield polycyclic isoxazole derivatives. mdpi.com Another key transformation involves the selective oxidation of starting materials to generate nitrile oxides in situ, which are crucial intermediates for the 1,3-dipolar cycloaddition reactions that form the isoxazole ring. rsc.org While direct oxidation of the isoxazole ring itself is less common, its stability to various oxidants is a key feature in the broader context of its chemical utility.

Ring-Opening Transformations

The inherent weakness of the N-O bond in the isoxazole ring is a key feature of its reactivity, making it susceptible to cleavage under various conditions. researchgate.netnih.gov This ring-opening capability allows isoxazoles to serve as stable precursors or "masked forms" for various difunctionalized compounds, including γ-amino alcohols, β-hydroxy nitriles, and enaminoketones. researchgate.netresearchgate.netresearchgate.net

A notable example is the ring-opening fluorination of C4-substituted isoxazoles. organic-chemistry.org Treatment with an electrophilic fluorinating agent like Selectfluor® induces fluorination followed by N-O bond cleavage and deprotonation, yielding valuable tertiary fluorinated carbonyl compounds known as α-fluorocyanoketones. nih.govacs.orgresearchgate.net This transformation proceeds under mild conditions and tolerates a good range of functional groups. organic-chemistry.orgresearchgate.net The isoxazole ring can also be opened in the presence of an aromatic aldehyde, leading to a ring transformation that can produce furan (B31954) and pyran derivatives. rsc.org Furthermore, light-activated and reductive methods can also be employed to induce ring opening. nih.gov

Reaction Type Reagents/Conditions Product(s) Reference(s)
Ring-Opening FluorinationSelectfluor®, 80°C, MeCNα-Fluorocyanoketones organic-chemistry.orgnih.govresearchgate.net
Reductive Ring OpeningReducing agents (e.g., H₂/catalyst)Enaminoketones, 1,3-dicarbonyls researchgate.net
Base-Promoted OpeningBasic conditionsβ-ketonitriles researchgate.net
Photochemical OpeningUV light (e.g., 254 nm)Nitrenes, azirines nih.gov
Aldehyde-Induced TransformationAromatic aldehydeFuran and pyran derivatives rsc.org

Halogenation (e.g., Bromination, Iodination)

The isoxazole ring can undergo halogenation, allowing for the introduction of fluorine, chlorine, bromine, and iodine atoms, which are useful handles for further functionalization. benthamdirect.combohrium.comnih.gov For example, 4-haloisoxazoles can be synthesized from the reaction of 2-alkyn-1-one O-methyl oximes with reagents such as iodine monochloride (ICl), iodine (I₂), or bromine (Br₂). organic-chemistry.org The halogenation of related isoxazoline (B3343090) derivatives has also been demonstrated, where isoxazoline triflones can be efficiently halogenated at the 4-position using reagents like Selectfluor®, N-chlorosuccinimide (NCS), or N-bromosuccinimide (NBS). nih.gov

Arylation Reactions

Transition metal-catalyzed direct C-H arylation has emerged as a powerful method for functionalizing the isoxazole ring. bohrium.com Palladium-catalyzed reactions have been successfully employed to introduce aryl groups at the C5-position of the isoxazole core using aryl iodides. nih.govmdpi.com While arylation typically occurs at the C3 or C5 positions, methods for the more challenging C4-arylation have also been developed using palladium and gold catalysts. researchgate.netresearchgate.netbohrium.com These reactions provide a direct and efficient route to polycyclic or highly substituted isoxazoles, which are of significant interest in medicinal chemistry. bohrium.com

Position Catalyst Coupling Partner Reference(s)
C5-ArylationPalladium (e.g., [PdCl₂(MeCN)₂])Aryl iodides nih.govmdpi.com
C4-ArylationPalladium, GoldAryl bromides/iodides, Arylsilanes researchgate.netresearchgate.net
Intramolecular ArylationPalladiumTethered aryl halides bohrium.com

Photoisomerization and Photocycloaddition

The photochemistry of isoxazoles is another significant aspect of their reactivity. benthamdirect.combohrium.com Upon irradiation with UV light, isoxazoles can undergo photoisomerization to form oxazoles. researchgate.netnih.gov This transformation is believed to proceed through high-energy, transient intermediates such as nitrenes and azirines, which result from the cleavage of the weak N-O bond. nih.govbiorxiv.org This intrinsic photoreactivity has been harnessed for applications in chemoproteomics, where the isoxazole moiety can act as a minimalist photo-crosslinker to study interactions between small molecules and proteins. nih.govbiorxiv.org Theoretical studies have examined the mechanisms of these photochemical rearrangements, suggesting multiple feasible pathways for the isoxazole-to-oxazole transformation. nih.gov

Rearrangement Reactions and Domino Transformations

Isoxazole derivatives are excellent substrates for rearrangement and domino (or cascade) reactions, which allow for the construction of complex molecular architectures from simple starting materials in a single pot. benthamdirect.combohrium.comnih.gov One prominent example is the metal-catalyzed domino transformation of 5-alkoxy- or 5-aminoisoxazoles into 2,4-dicarbonylpyrroles. rsc.orgrsc.org This reaction, utilizing an iron/nickel relay catalysis system, involves a sequence of ring opening and recyclization steps. rsc.org

Another important transformation is the Boulton–Katritzky rearrangement, a base-promoted reaction that has been observed in isoxazolo[4,5-b]pyridine (B12869654) derivatives. beilstein-journals.org Additionally, vinyl-substituted isoxazoles have been shown to rearrange into pyrroles, and various isomerizations between isoxazole, azirine, and oxazole (B20620) rings have been documented. nih.gov These transformations highlight the synthetic versatility of the isoxazole ring as a precursor to other important heterocyclic systems. rsc.org

Role as a Synthetic Intermediate for Complex Molecular Architectures

The utility of 3-(4-Chlorophenyl)-5-methylisoxazol-4-OL as a synthetic intermediate stems from the inherent reactivity of the isoxazole nucleus and the strategic placement of its substituents. The isoxazole ring can be considered a masked β-dicarbonyl equivalent, which can be unraveled under various reaction conditions to reveal new functionalities. This latent functionality, combined with the reactivity of the 4-hydroxyl group, allows for its incorporation into a diverse range of complex molecules.

One of the key transformations of the isoxazole ring is its reductive cleavage. The N-O bond of the isoxazole is susceptible to reduction, which can lead to the formation of enaminones or other valuable synthetic intermediates. For instance, catalytic hydrogenation can cleave the isoxazole ring to afford an enaminone, which can then participate in subsequent cyclization or condensation reactions to build more elaborate molecular frameworks.

The 4-hydroxyl group can be readily functionalized, for example, through etherification, esterification, or conversion to a leaving group. This allows for the attachment of various side chains or the initiation of cyclization reactions. The combination of isoxazole ring chemistry with the reactivity of the C4-hydroxyl group provides a powerful strategy for the synthesis of complex natural products and medicinally relevant compounds.

Table 1: Potential Synthetic Transformations of this compound

TransformationReagents and ConditionsResulting Intermediate/ProductPotential for Complex Architectures
O-AlkylationAlkyl halide, Base (e.g., NaH)4-Alkoxy-3-(4-chlorophenyl)-5-methylisoxazoleIntroduction of diverse side chains and linkers for building larger molecules.
O-AcylationAcyl chloride, Base (e.g., Pyridine)4-Acyloxy-3-(4-chlorophenyl)-5-methylisoxazoleProtection of the hydroxyl group or introduction of functional handles.
Reductive Ring CleavageH₂, Pd/C or other reducing agentsγ-Amino-α,β-unsaturated ketoneVersatile intermediate for the synthesis of various nitrogen-containing heterocycles.
Conversion to Leaving GroupMsCl, TsCl, or SOCl₂4-Mesyloxy/Tosyloxy/Chloro-isoxazolePrecursor for nucleophilic substitution reactions to introduce a wide range of functionalities.

These transformations highlight the potential of this compound as a versatile node for the construction of intricate molecular designs. The ability to selectively manipulate both the isoxazole ring and its substituent provides a rich platform for synthetic exploration.

Heterocyclizations and Derivatives Formation (e.g., Furanones, Pyrrolones)

The transformation of the isoxazole ring into other heterocyclic systems is a known strategy in organic synthesis, often proceeding through ring-opening and subsequent recyclization pathways. While direct, high-yielding conversions of this compound to furanones and pyrrolones are not extensively documented in the literature, plausible pathways can be proposed based on the known reactivity of related 4-hydroxyisoxazoles and other isoxazole derivatives.

Formation of Furanones:

The conversion of a 4-hydroxyisoxazole to a furanone derivative would likely involve a rearrangement that incorporates the oxygen atom of the hydroxyl group into a new five-membered ring. One hypothetical pathway could involve the acid-catalyzed rearrangement of the isoxazole ring. Protonation of the isoxazole nitrogen could initiate a ring-opening to a β-ketonitrile intermediate. Subsequent intramolecular cyclization involving the hydroxyl group and the nitrile could, after hydrolysis, lead to a furanone structure.

Formation of Pyrrolones:

The synthesis of pyrrolones from an isoxazole precursor typically involves reductive cleavage of the N-O bond followed by cyclization. For this compound, a plausible route would begin with the reduction of the isoxazole ring to generate an enaminone intermediate. This intermediate, possessing both an amine and a ketone functionality, is primed for intramolecular condensation. Depending on the reaction conditions and the nature of any additional reagents, this cyclization could lead to the formation of a pyrrolone ring. For instance, treatment of the enaminone with a suitable acid or base could catalyze the intramolecular cyclization to furnish the pyrrolone core.

Table 2: Plausible Reaction Pathways to Furanones and Pyrrolones

Target HeterocycleProposed Key TransformationPlausible IntermediateDriving Force/Conditions
FuranoneAcid-catalyzed rearrangementβ-KetonitrileFormation of a thermodynamically stable furanone ring; acidic conditions.
PyrroloneReductive ring opening followed by cyclizationEnaminoneIntramolecular condensation of the amino and keto functionalities; thermal or catalytic.

It is important to note that these proposed pathways are based on established principles of heterocyclic chemistry. The actual feasibility and efficiency of these transformations would require experimental validation. The specific substitution pattern of this compound, particularly the electronic nature of the 4-chlorophenyl group, would undoubtedly influence the reactivity and the outcome of these heterocyclization reactions. Further research in this area could uncover novel and efficient routes to these important heterocyclic scaffolds.

Based on a thorough review of available scientific literature, detailed computational and theoretical studies focusing specifically on the chemical compound This compound are not publicly available at this time. Extensive searches for data pertaining to Density Functional Theory (DFT) calculations, including geometry optimization, electronic structure analysis (HOMO-LUMO), topological analysis (Bader's Theory), solvent effect modeling, electrostatic potential mapping, and harmonic vibrational frequency analysis for this exact molecule did not yield specific research findings.

The user's request for an article structured with the specified detailed outline cannot be fulfilled, as the foundational scientific data for "this compound" is required to generate the content for each subsection. Information on closely related but structurally distinct molecules is available but will not be presented to adhere to the strict focus on the requested compound.

Further research or new computational studies would be required to generate the specific data needed to populate the requested article structure.

Computational Chemistry and Theoretical Studies of 3 4 Chlorophenyl 5 Methylisoxazol 4 Ol

Molecular Dynamics (MD) Simulations for Protein-Ligand Systems

Investigation of Conformational Changes and Intermolecular Interactions

Without published research on these specific computational analyses for 3-(4-Chlorophenyl)-5-methylisoxazol-4-OL, a scientifically accurate and verifiable article that adheres to the provided outline and strict content inclusions cannot be produced. Further research and publication in this specific area would be required for the generation of such an article.

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling (Theoretical Aspects)

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. bohrium.com The fundamental principle of QSAR is that the variations in the biological activity of a group of molecules are dependent on the changes in their molecular properties. researchgate.net For a compound like this compound and its analogues, QSAR models can be developed to predict their therapeutic effects and guide the synthesis of new, more potent derivatives. nih.govresearchgate.net

The development of a QSAR model for isoxazole (B147169) derivatives involves several key steps. First, a dataset of compounds with known biological activities is compiled. Then, a variety of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These descriptors can be categorized into several types, including electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP). Statistical methods, such as multiple linear regression or machine learning algorithms, are then employed to build a mathematical equation that correlates the descriptors with the biological activity. researchgate.net For instance, 3D-QSAR studies on isoxazole derivatives have successfully identified key structural requirements for their activity as farnesoid X receptor (FXR) agonists. nih.gov Such models generate contour maps that visualize regions where steric bulk, positive or negative electrostatic potential, or hydrophobicity would enhance or diminish activity, providing a clear roadmap for molecular modification. nih.gov

Pharmacophore modeling is another crucial theoretical approach in drug design that focuses on identifying the essential three-dimensional arrangement of steric and electronic features necessary for a molecule to interact with a specific biological target. nih.gov The isoxazole ring itself is considered a potent pharmacophore and is present in numerous clinically used drugs. researchgate.netresearchgate.net A pharmacophore model does not represent a real molecule but rather an abstract map of the key interaction points. nih.gov

For a series of biologically active isoxazole compounds, a pharmacophore model can be generated by aligning the structures and identifying common chemical features responsible for their activity. These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups. nih.gov This model can then be used as a 3D query to screen large virtual libraries of compounds to identify new molecules that match the pharmacophore and are therefore likely to be active. nih.gov This approach significantly accelerates the drug discovery process by prioritizing compounds for synthesis and experimental testing. researchgate.net

Quantum Chemical Parameters and Molecular Descriptors Derivation

Quantum chemical calculations are fundamental to modern computational chemistry, providing detailed insights into the electronic structure and properties of molecules. Methods like Density Functional Theory (DFT) are widely used to derive various molecular descriptors that are critical for QSAR studies and for understanding chemical reactivity. tandfonline.comresearchgate.net While specific quantum chemical studies for this compound are not extensively documented, data from structurally analogous compounds can illustrate the types of parameters that are typically derived and their significance.

Theoretical calculations for isoxazole-containing molecules are often performed using DFT methods, such as B3LYP, with a specific basis set like 6-311G+(d,p), to optimize the molecular geometry and calculate key electronic properties. mdpi.com Among the most important parameters derived from these calculations are the energies of the Highest Occupied Molecular Orbital (E-HOMO) and the Lowest Unoccupied Molecular Orbital (E-LUMO). mdpi.com The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital and acts as an electron acceptor. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability and chemical reactivity. mdpi.com A smaller energy gap suggests that a molecule is more reactive.

For the structurally related compound (3-(4-chlorophenyl)-4,5-dihydroisoxazol-5-yl)methyl benzenesulfonate (B1194179), these energy values have been calculated, providing a reference for the isoxazole class. mdpi.com

Table 1: Calculated Frontier Molecular Orbital Energies for a Structurally Related Isoxazoline (B3343090) Compound

Parameter Value (eV) Significance
E-HOMO -6.5601 Relates to the electron-donating ability of the molecule.
E-LUMO -1.9053 Relates to the electron-accepting ability of the molecule.
Energy Gap (ΔE) 4.6548 Indicates chemical reactivity and stability.

Data derived from calculations on (3-(4-chlorophenyl)-4,5-dihydroisoxazol-5-yl)methyl benzenesulfonate. mdpi.com

From the fundamental energies of HOMO and LUMO, a range of other important quantum chemical descriptors can be calculated. These parameters help to quantify aspects of a molecule's behavior and are frequently used to build robust QSAR models. researchgate.net These include electronegativity (χ), which measures the power of an atom or molecule to attract electrons; chemical hardness (η), which measures resistance to change in electron distribution; and the electrophilicity index (ω), which quantifies the ability of a molecule to accept electrons. researchgate.net

Table 2: Key Quantum Chemical Descriptors and Their Significance

Descriptor Formula Description
Electronegativity (χ) χ = -(E-HOMO + E-LUMO) / 2 Measures the tendency of a molecule to attract electrons.
Chemical Hardness (η) η = (E-LUMO - E-HOMO) / 2 Represents the resistance to deformation of the electron cloud.
Chemical Softness (S) S = 1 / η The reciprocal of hardness, indicating higher reactivity.
Electrophilicity Index (ω) ω = χ² / (2η) A measure of the energy lowering of a molecule when it accepts electrons.

These theoretical descriptors, derived from the electronic structure of this compound, would be instrumental in building predictive models for its biological activity and in designing new analogues with improved therapeutic properties.

Future Research Directions for 3 4 Chlorophenyl 5 Methylisoxazol 4 Ol and the Isoxazole 4 Ol Scaffold

Development of Novel and Efficient Synthetic Routes for Analogues

The advancement of research into 3-(4-chlorophenyl)-5-methylisoxazol-4-ol analogues is contingent upon the development of innovative and efficient synthetic strategies. While classical methods for isoxazole (B147169) synthesis exist, future efforts should target the creation of more streamlined and versatile routes.

Key areas for development include:

One-Pot Reactions: Designing multi-component, one-pot synthesis strategies can significantly improve efficiency by reducing the number of intermediate purification steps, saving time and resources. An example is the synthesis of a related (3-(4-chlorophenyl)-4,5-dihydroisoxazol-5-yl)methyl benzenesulfonate (B1194179) via a one-pot sequential strategy, which demonstrates the feasibility of such approaches for this class of compounds. mdpi.com

Transition-Metal Catalysis: The use of transition-metal catalysis, particularly palladium-catalyzed cross-coupling reactions, has become essential for constructing carbon-carbon and carbon-heteroatom bonds. Applying these methods would enable the rapid assembly of diverse analogues of the isoxazole-4-ol scaffold, allowing for systematic exploration of its chemical space.

Photocatalysis: This emerging field in synthesis allows for the activation of otherwise non-reactive functional groups under mild conditions. Exploring photoredox catalysis could unlock novel pathways to synthesize complex and previously inaccessible isoxazole-4-ol derivatives.

Green Chemistry Approaches: Future synthetic routes should incorporate principles of green chemistry, such as using environmentally friendly solvents like water and employing energy-efficient techniques like ultrasound cavitation. mdpi.com

These advanced synthetic methodologies will be crucial for generating extensive libraries of analogues, which are necessary for comprehensive structure-activity relationship (SAR) studies.

Advanced Computational Modeling for Predictive SAR and Rational Design

Computational chemistry offers powerful tools to accelerate the discovery and optimization of novel compounds based on the isoxazole-4-ol scaffold. By simulating molecular interactions and predicting properties, researchers can prioritize the synthesis of compounds with the highest potential, saving significant time and resources.

Future computational research should focus on:

3D-Quantitative Structure-Activity Relationship (3D-QSAR): Developing robust 3D-QSAR models can help predict the biological activity of novel analogues based on their three-dimensional structure and physicochemical properties.

Molecular Docking and Dynamics Simulations: These techniques are vital for predicting how isoxazole-4-ol analogues bind to specific biological targets. nih.gov For instance, docking studies have been used to predict the binding of 3,4-disubstituted isoxazole compounds within the Hsp90 protein pocket, identifying key interacting amino acid residues. nih.gov Molecular dynamics (MD) simulations can further assess the stability of the ligand-protein complex over time. nih.gov

Density Functional Theory (DFT): DFT calculations can be used to optimize the molecular structure and understand the electronic properties, such as the HOMO-LUMO energy gap, of novel analogues. mdpi.com This information is valuable for understanding the reactivity and stability of the compounds.

Rational Drug Design: Integrating these computational approaches facilitates a rational design strategy. By understanding the key structural features required for interaction with a target, new analogues can be designed with improved affinity and selectivity.

Computational TechniqueApplication in Isoxazole-4-OL ResearchKey Insights
Molecular Docking Predicting binding modes and affinities of analogues to target proteins (e.g., Hsp90, kinases). nih.govIdentification of key amino acid interactions and initial SAR.
MD Simulations Assessing the stability of the ligand-protein complex in a simulated physiological environment. nih.govConfirmation of binding stability and dynamic behavior of the ligand in the active site.
3D-QSAR Correlating the 3D structural features of analogues with their biological activity.Development of predictive models to guide the design of more potent compounds.
DFT Calculations Optimizing molecular geometry and calculating electronic properties (HOMO-LUMO gap). mdpi.comUnderstanding compound stability, reactivity, and electronic structure.

In-depth Mechanistic Elucidation of Biological Actions and Off-Target Effects

While various isoxazole derivatives have shown a range of biological effects, a detailed understanding of the precise molecular mechanisms of this compound and its analogues is often lacking. Future research must move beyond preliminary screening to elucidate the exact pathways through which these compounds exert their effects.

Priorities for mechanistic studies include:

Target Identification and Validation: Identifying the specific protein or nucleic acid targets is the first step. Subsequent validation is crucial to confirm that interaction with the target is responsible for the observed biological effect.

Enzyme Inhibition Kinetics: For analogues that function as enzyme inhibitors, detailed kinetic studies are needed to determine the mode of inhibition (e.g., competitive, non-competitive) and the inhibition constants (Ki).

Cellular Pathway Analysis: Techniques such as Western blotting, qPCR, and proteomics can reveal how these compounds modulate cellular signaling pathways. For example, some isoxazole derivatives have been shown to induce apoptosis and cause cell cycle arrest. researchgate.net

Off-Target Profiling: A comprehensive assessment of potential off-target interactions is critical. This helps in understanding the complete pharmacological profile of a compound and predicting potential liabilities. The selectivity of isoxazole derivatives against different cytochrome P450s (CYPs) has been a point of investigation for related scaffolds. nih.gov

A thorough understanding of the mechanism of action is fundamental for the rational development of selective and potent chemical probes for research purposes.

Exploration of Novel Biological Targets and Undiscovered Pharmacological Applications (excluding clinical applications)

The isoxazole scaffold is a versatile starting point for discovering compounds with novel biological activities. rsc.org The inherent chemical properties of the isoxazole ring have led to its incorporation into compounds targeting a wide range of proteins. mdpi.com Systematic screening of this compound and a diverse library of its analogues against various biological targets could uncover previously unknown applications.

Potential areas for exploration include:

Enzyme Inhibition: Isoxazole derivatives have been identified as inhibitors of various enzymes, including Heat shock protein 90 (Hsp90), EGFR-TK, and 20-HETE synthase. nih.govresearchgate.netnih.gov Screening against other enzyme classes, such as proteases, phosphatases, and other kinases, could yield novel research tools.

Receptor Modulation: While less common, the potential for isoxazole-containing compounds to act as modulators of G-protein coupled receptors (GPCRs) or ion channels should be investigated.

Antimicrobial Research: Isoxazole derivatives have demonstrated a spectrum of biological activities, including antimicrobial effects. rsc.org Novel analogues could be explored as potential leads against drug-resistant bacteria and fungi, focusing on novel targets like fungal-specific enzymes or cell wall components. mdpi.com

Agrochemical Research: The isoxazole scaffold is also known in agrochemical applications, such as herbicides and insecticides. mdpi.com New derivatives could be screened for novel activities in this area.

Biological Target ClassExamples of Isoxazole ActivityPotential for Future Research
Kinases EGFR-TK inhibition. researchgate.netScreening against a broad panel of kinases to identify selective inhibitors for cancer research.
Chaperone Proteins Hsp90 inhibition. nih.govnih.govExploring inhibition of other heat shock proteins or co-chaperones.
Cytochrome P450 Enzymes 20-HETE synthase inhibition. nih.govInvestigating selective inhibition of other CYP enzymes involved in metabolism and signaling.
Microbial Targets Anti-Candida activity. mdpi.comScreening for activity against a wider range of pathogenic fungi and bacteria, including resistant strains.

Diversification of the Isoxazole-4-OL Scaffold for Enhanced Potency, Selectivity, and Desired Research Profiles

Systematic chemical modification of the core this compound structure is a key strategy for optimizing its properties. Diversification can lead to analogues with improved potency, greater selectivity for a specific biological target, and better physicochemical properties for research use.

Strategies for scaffold diversification include:

Substitution at the Phenyl Ring: Modifying the 4-chloro substituent on the phenyl ring with other halogens, alkyl, alkoxy, or nitro groups can probe electronic and steric requirements for activity.

Modification of the 5-Methyl Group: Replacing the methyl group with larger alkyl groups, cyclic fragments, or functionalized side chains can explore new binding interactions with target proteins.

Derivatization of the 4-OL Group: The hydroxyl group is a key feature. It can be esterified, etherified, or replaced with other functional groups like amines or thiols to alter hydrogen bonding capacity and polarity. This can significantly influence target affinity and cell permeability.

Bioisosteric Replacement: The isoxazole ring itself can be considered a bioisostere of other five-membered heterocycles like oxazoles, pyrazoles, or thiazoles. rsc.org Synthesizing analogues where the isoxazole-4-ol core is replaced by these related scaffolds could lead to compounds with different selectivity profiles and improved stability. nih.gov

Through such diversification, it is possible to fine-tune the properties of the lead compound to create highly potent and selective chemical probes, which are invaluable for basic biological research.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.